N,N-Diacetoxyethyl 9,10-dihydrolysergic acid amide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

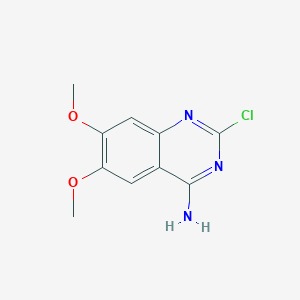

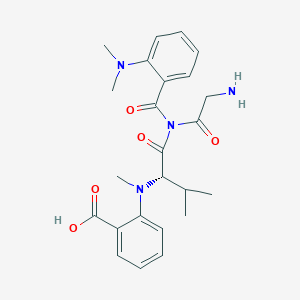

N,N-Diacetoxyethyl 9,10-dihydrolysergic acid amide, commonly known as ALD-52, is a synthetic psychedelic drug that belongs to the lysergamide family. It is a derivative of LSD, which is a well-known psychedelic drug that has been used for recreational purposes. ALD-52 is known for its ability to induce altered states of consciousness, which has made it a subject of scientific research.

Mécanisme D'action

ALD-52 acts on the serotonin 2A receptor, which is a G protein-coupled receptor that is primarily located in the prefrontal cortex. Activation of this receptor leads to an increase in the release of neurotransmitters such as dopamine and glutamate, which are involved in the regulation of mood, cognition, and perception. ALD-52 also affects the default mode network, which is a network of brain regions that is active when the mind is at rest. This network is thought to be involved in self-referential thinking, introspection, and the sense of self.

Effets Biochimiques Et Physiologiques

ALD-52 induces a range of subjective effects, including altered perception, changes in thought patterns, and changes in mood. It has been reported to induce mystical experiences, which are characterized by a sense of unity, transcendence, and ineffability. ALD-52 has also been shown to increase creativity, openness, and empathy. Physiologically, ALD-52 increases heart rate, blood pressure, and body temperature. It also increases the release of cortisol, which is a stress hormone.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using ALD-52 in lab experiments is that it is easier to synthesize than LSD, which is a controlled substance. ALD-52 is also less potent than LSD, which makes it easier to control the dose. However, ALD-52 is still a potent drug that can induce powerful subjective effects, which can be difficult to control in a lab setting. Additionally, the effects of ALD-52 are highly variable between individuals, which can make it difficult to draw general conclusions from research studies.

Orientations Futures

There are several future directions for research on ALD-52. One area of interest is the use of ALD-52 in psychotherapy. Preliminary studies have shown that psychedelics such as LSD and psilocybin can be effective in treating depression, anxiety, and addiction. ALD-52 may have similar therapeutic potential. Another area of interest is the study of the long-term effects of ALD-52 on the brain and behavior. It is currently unclear whether the effects of ALD-52 are permanent or whether they fade over time. Finally, more research is needed to understand the mechanisms underlying the subjective effects of ALD-52. By understanding how ALD-52 affects the brain, we may be able to develop new treatments for mental illness and other conditions.

Méthodes De Synthèse

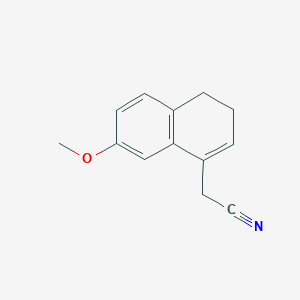

ALD-52 is synthesized by the acetylation of LSD with acetic anhydride and pyridine. The resulting product is then purified through chromatography. The chemical structure of ALD-52 is very similar to LSD, with the only difference being the presence of an acetyl group on the nitrogen atom of the diethylamide moiety.

Applications De Recherche Scientifique

ALD-52 has been used in scientific research to study its effects on the brain and behavior. It has been used as a tool to investigate the serotonin system, which is involved in mood regulation, cognition, and perception. ALD-52 has also been used to study the effects of psychedelics on creativity, spirituality, and personal growth.

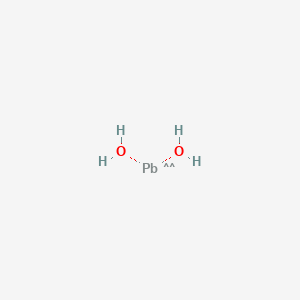

Propriétés

Numéro CAS |

109002-91-7 |

|---|---|

Nom du produit |

N,N-Diacetoxyethyl 9,10-dihydrolysergic acid amide |

Formule moléculaire |

C24H31N3O5 |

Poids moléculaire |

441.5 g/mol |

Nom IUPAC |

2-[2-acetyloxyethyl-[(6aR,9R)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carbonyl]amino]ethyl acetate |

InChI |

InChI=1S/C24H31N3O5/c1-15(28)31-9-7-27(8-10-32-16(2)29)24(30)18-11-20-19-5-4-6-21-23(19)17(13-25-21)12-22(20)26(3)14-18/h4-6,13,18,20,22,25H,7-12,14H2,1-3H3/t18-,20?,22-/m1/s1 |

Clé InChI |

LXWNLFQDQZPCPP-HCNFZCTASA-N |

SMILES isomérique |

CC(=O)OCCN(CCOC(=O)C)C(=O)[C@@H]1CC2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C |

SMILES |

CC(=O)OCCN(CCOC(=O)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C |

SMILES canonique |

CC(=O)OCCN(CCOC(=O)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C |

Synonymes |

AWD 52-39 AWD-52-39 N,N-diacetoxyethyl 9,10-dihydrolysergic acid amide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1alpha)-4-(Chloromethyl)-7-oxo-8beta-amino-2-thia-6-azabicyclo[4.2.0]octa-4-ene-5-carboxylic acid 4-methox](/img/structure/B18909.png)

![(Z)-But-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B18918.png)

![4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B18933.png)

![(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole](/img/structure/B18936.png)